
3-Hydroxy-4-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-4-methylphenylboronic acid” is a boronic acid compound . It has the molecular formula C7H9BO3 . The molecular weight of this compound is 151.96 .
Synthesis Analysis
Boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids .
Molecular Structure Analysis
The InChI code for “3-Hydroxy-4-methylphenylboronic acid” is 1S/C7H9BO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4,9-11H,1H3 .
Chemical Reactions Analysis
Boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”, are known for their reversible covalent inhibition of hydroxyl proteases . They are often used in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .
Physical And Chemical Properties Analysis
“3-Hydroxy-4-methylphenylboronic acid” is a solid compound . The exact boiling point, melting point, and density are not specified in the retrieved documents .
Scientific Research Applications
Antifungal Applications
Boronic acids and their derivatives have shown potent activity against various fungal strains. For instance, analogs of boronic acid exhibited significant antifungal activity comparable to Griseofulvin, a commonly used agent in treating mycoses caused by dermatophytes .
Sensing Applications
Boronic acids interact with cis-diols, which is a property utilized in sensing applications. They can be designed to improve selectivity towards specific analytes, making them valuable in developing sensor molecules .
Drug Delivery Systems
The pH-responsive nature of certain boronic acid compounds makes them suitable for designing nano drug delivery systems. They can be functionalized with pH-sensitive groups to release drugs in targeted environments .
Life Science Research
While not specific to “3-Hydroxy-4-methylphenylboronic acid”, boronic acids are used broadly in life science research, including cell biology, genomics, and proteomics, due to their versatile chemical properties .
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs involving boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”.
Mechanism of Action
Biochemical Pathways
, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an organoboron compound (like a boronic acid) with an organic halide, catalyzed by a palladium(0) complex .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-methylphenylboronic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules that can interact with the boronic acid, and the temperature. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be influenced by the choice of base and the solvent used .
properties
IUPAC Name |
(3-hydroxy-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFGFBGCIAWVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400517 |
Source


|
| Record name | 3-Hydroxy-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methylphenylboronic acid | |
CAS RN |
216019-35-1 |
Source


|
| Record name | 3-Hydroxy-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

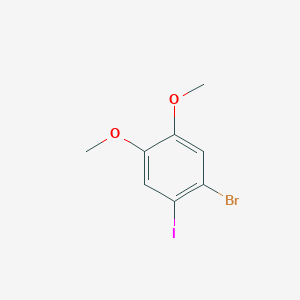


![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
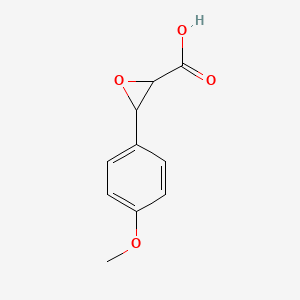
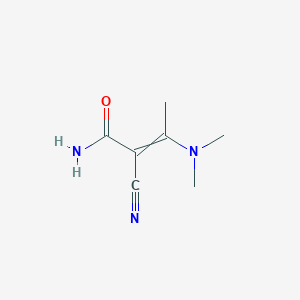
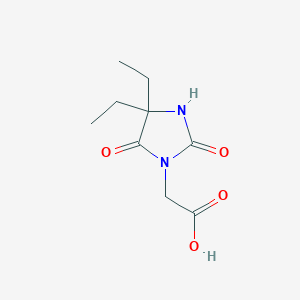
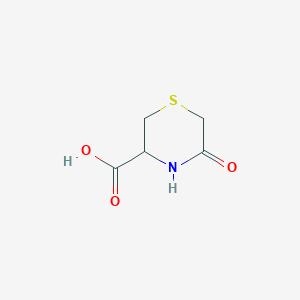
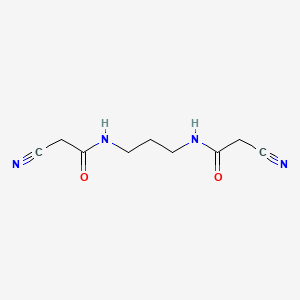
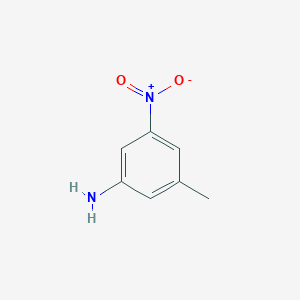
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)